4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE
Description
This compound is a highly specialized benzamide derivative featuring dual bis(2-chloroethyl)sulfamoyl groups and a 3,3'-dimethoxy-biphenyl backbone. The sulfamoyl moieties may enhance solubility or target-specific binding, while the dimethoxy-biphenyl linker could influence steric bulk and pharmacokinetic properties .
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38Cl4N4O8S2/c1-51-33-23-27(7-13-31(33)41-35(45)25-3-9-29(10-4-25)53(47,48)43(19-15-37)20-16-38)28-8-14-32(34(24-28)52-2)42-36(46)26-5-11-30(12-6-26)54(49,50)44(21-17-39)22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,41,45)(H,42,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHPPASDNBHXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)OC)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38Cl4N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of Bis(2-chloroethyl)sulfamoyl Groups: This is typically achieved by reacting 2-chloroethylamine with sulfuryl chloride under controlled conditions.
Coupling Reactions: The intermediate bis(2-chloroethyl)sulfamoyl compounds are then coupled with benzamido and biphenyl derivatives through amide bond formation reactions.
Final Assembly: The final compound is assembled by linking the intermediate products through additional coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl groups to their corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)sulfamoyl groups can form cross-links with DNA strands, inhibiting DNA replication and leading to cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include sulfonamide-bearing benzamides and chloroethyl-containing alkylating agents. Below is a comparative analysis:
Mechanistic and Pharmacological Insights
- Alkylating Potential: The target compound’s bis(2-chloroethyl) groups resemble cyclophosphamide’s alkylating moieties but lack the prodrug activation mechanism. Its sulfamoyl groups may reduce systemic toxicity compared to traditional nitrogen mustards .
- Solubility and Bioavailability : The dimethoxy-biphenyl linker in the target compound increases hydrophobicity compared to ’s benzodioxole-containing analog, which has a sulfamoylphenyl group enhancing aqueous solubility .
- Target Specificity: ’s dichlorophenylene derivative lacks sulfamoyl groups, suggesting nonspecific cytotoxicity, whereas the target compound’s sulfamoyl moieties may enable selective binding to enzymes or receptors .
Q & A
Q. What are the optimal synthetic pathways for synthesizing 4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as amidation and sulfonylation. For example, benzamide derivatives can be synthesized via activation of carboxylic acids (e.g., using pivaloyl chloride or trichloroisocyanuric acid) followed by coupling with amines under anhydrous conditions . Purification requires chromatographic techniques (e.g., HPLC with acetonitrile/water gradients) and recrystallization. Purity validation should combine NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at 3,3'-positions) and confirms sulfamoyl linkages.
- FT-IR Spectroscopy : Detects sulfonamide (S=O stretching at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and assess conformational stability .
Q. How should researchers align experimental design with theoretical frameworks for studying this compound’s reactivity?
- Methodological Answer : A conceptual framework (e.g., molecular orbital theory or QSAR models) guides hypothesis generation. For instance, the electron-withdrawing sulfamoyl groups may enhance electrophilic reactivity, which can be tested via kinetic studies with nucleophiles (e.g., thiols or amines). Theoretical predictions should be validated experimentally using UV-Vis spectroscopy to monitor reaction rates .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. selectivity)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). To address this:
- Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and replicate under controlled conditions (pH, temperature).
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s dual sulfamoyl and benzamide pharmacophores?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modified chloroethyl groups (e.g., replacing Cl with F or methyl) to assess alkylating activity.
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DNA alkyltransferases).
- Biological Screening : Test analogs in parallel against cancer cell lines and normal cells to calculate selectivity indices (IC₅₀ ratios) .
Q. What advanced computational methods are recommended for modeling this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COMSOL Multiphysics) to study binding stability over 100-ns trajectories.
- Machine Learning : Train models on PubChem BioAssay data to predict toxicity profiles.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .
Data Contradiction and Validation
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer : Yields may vary due to solvent polarity, catalyst loading, or reaction time. To reconcile
- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature vs. catalyst).
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress in real time.
- Cross-Validation : Reproduce key syntheses in independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
